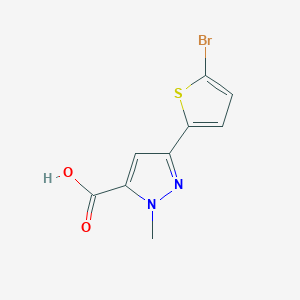
3-(5-bromo-2-thienyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
The compound “5-(5-Bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid” seems to be a complex organic molecule that contains a pyrazole ring, a carboxylic acid group, and a bromothiophene group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, a chalcone derivative was synthesized by Claisen-Schmidt condensation reaction . Another compound with a 5-bromothiophen-2-yl fragment was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .Chemical Reactions Analysis
While specific reactions involving this compound were not found, similar compounds have been involved in various reactions. For instance, boron reagents have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Studies on compounds like 4-methylpyrazole, which share a part of the molecular structure with 5-(5-Bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid, have explored their pharmacokinetics and metabolism. For instance, 4-methylpyrazole has been investigated for its safety in humans, demonstrating that at therapeutic dose levels, it exhibits minimal side effects and is metabolized before excretion (Jacobsen et al., 1988). These findings are crucial for understanding the potential therapeutic applications and safety profile of similar compounds.
Mechanistic Studies and Potential Therapeutic Applications
Research into similar compounds has also focused on understanding their mechanisms of action and potential therapeutic uses. For example, the inhibition of lipolysis and the potential for treating metabolic disorders have been significant areas of study. Compounds like acipimox, a lipolysis inhibitor, have been shown to significantly affect lipid metabolism, hinting at the broader therapeutic potential of related molecules in treating conditions like hyperlipidemia (Fuccella et al., 1980).
Safety and Efficacy in Human Subjects
The safety and efficacy of compounds structurally related to 5-(5-Bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid have been rigorously evaluated in human subjects. Studies such as those on 4-methylpyrazole for treating methanol poisoning demonstrate the importance of understanding the pharmacological effects and safety profiles of these compounds for potential therapeutic applications (Baud et al., 1986).
Propiedades
IUPAC Name |
5-(5-bromothiophen-2-yl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-12-6(9(13)14)4-5(11-12)7-2-3-8(10)15-7/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFVSWQLFXKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(S2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



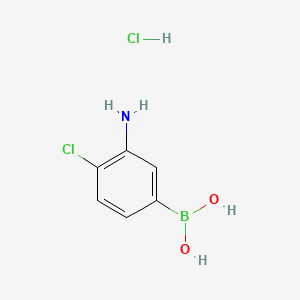



![4-[(4-Propylphenyl)amino]butanoic acid hydrochloride](/img/structure/B1519676.png)

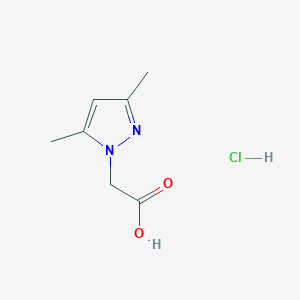

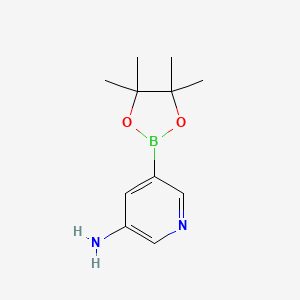
![3-Tert-butyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1519682.png)
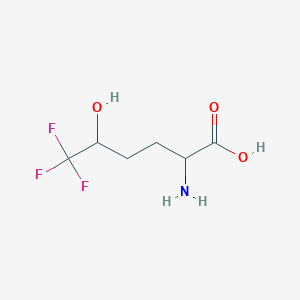
![1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanol](/img/structure/B1519684.png)

